molecular formula C12H19NO4 B13960181 2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B13960181
M. Wt: 241.28 g/mol
InChI Key: LEGBPDXCSVOYKL-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-2-azaspiro[45]decane-8-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can be achieved through several methods. One common approach involves the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method involves the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids .

Industrial Production Methods

Industrial production of carboxylic acids, including this compound, often involves the use of Grignard reagents. When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acids . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride (LiAlH4). The conditions for these reactions vary, with some requiring acidic or basic environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act on receptor-interacting protein kinases (RIPKs) and other signaling molecules involved in cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-(carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C12H19NO4/c14-10(15)7-13-6-5-12(8-13)3-1-9(2-4-12)11(16)17/h9H,1-8H2,(H,14,15)(H,16,17)

InChI Key

LEGBPDXCSVOYKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CCN(C2)CC(=O)O

Origin of Product

United States

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